trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Description

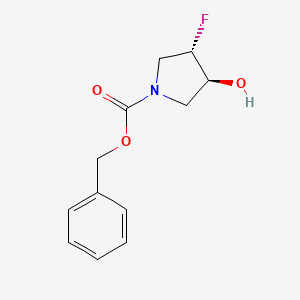

trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a benzyl ester group at position 1, a fluorine atom at position 3, and a hydroxyl group at position 4 on the pyrrolidine ring. Its trans-configuration ensures that the 3-fluoro and 4-hydroxyl substituents occupy opposite spatial orientations, influencing its conformational stability and molecular interactions. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics .

Properties

Molecular Formula |

C12H14FNO3 |

|---|---|

Molecular Weight |

239.24 g/mol |

IUPAC Name |

benzyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H14FNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2/t10-,11-/m0/s1 |

InChI Key |

FKICDDSBRVLUCQ-QWRGUYRKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)O |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Deprotection of the Benzyl Carboxylate Group

The benzyl group in the carboxylate moiety can be removed via catalytic hydrogenation. This reaction typically employs palladium on carbon (Pd/C) under hydrogen gas to yield the corresponding carboxylic acid or free amine. For example:

-

Reagent : 10% Pd/C, H₂ (1–3 atm)

-

Solvent : Ethanol or methanol

-

Conditions : Room temperature, 12–24 hours

-

Outcome : Benzyl group cleavage generates 3-fluoro-4-hydroxypyrrolidine-1-carboxylic acid .

Fluorine Substitution

The fluorine atom at position 3 can undergo nucleophilic substitution. Common reagents and conditions include:

Hydroxyl Group Functionalization

The hydroxyl group at position 4 can be oxidized or acylated:

-

Oxidation : Using CrO₃ or Dess-Martin periodinane converts the hydroxyl to a ketone .

-

Acylation : Acetyl chloride/pyridine yields the 4-acetoxy derivative .

Ring-Opening Reactions

Under acidic or basic conditions, the pyrrolidine ring may undergo cleavage:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Breaks the ester bond, yielding γ-fluoro-δ-hydroxy carboxylic acid .

-

Basic Conditions (NaOH, H₂O/EtOH): Saponifies the ester to a carboxylate salt .

Cross-Coupling Reactions

The compound’s structure allows for palladium-catalyzed cross-coupling if a halogen (e.g., bromine) is introduced. For example:

-

Suzuki–Miyaura Coupling :

Comparative Reaction Pathways

The table below summarizes key reaction pathways and their efficiencies:

Mechanistic Insights

-

SN2 at Fluorine : The electron-withdrawing carboxylate group enhances the electrophilicity of C3, facilitating nucleophilic attack .

-

Hydrogenolysis Mechanism : Pd/C catalyzes H₂ dissociation, enabling benzyl group cleavage via adsorption on the catalyst surface .

-

Oxidation Selectivity : Steric protection by the benzyl group directs oxidation to the hydroxyl rather than the ester .

Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound is primarily explored as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a key intermediate in developing new drugs. The fluorine atom in its structure is known to improve metabolic stability and bioavailability, which are critical factors in drug design .

Enzyme Inhibition:

Research indicates that trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can serve as an effective enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Biological Research

Biochemical Probing:

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways involving fluorinated substrates. It acts as a probe to study the effects of fluorine substitution on biological activity, providing insights into structure-activity relationships (SAR) that are crucial for drug development .

Antimicrobial Activity:

The compound has shown promise in antimicrobial studies, where its derivatives are tested against various pathogens. The presence of the fluorine atom is thought to enhance the antimicrobial potency of the compounds derived from this compound .

Chemical Synthesis

Synthetic Route Development:

The synthesis of this compound typically involves multi-step reactions that may include alkylation, acylation, and substitution reactions. These synthetic methods are optimized for yield and purity, making them suitable for both laboratory-scale and industrial applications .

Building Block for Complex Molecules:

Due to its versatile reactivity, this compound serves as a precursor for synthesizing more complex organic molecules. Its derivatives can be modified further to create a range of compounds with potential applications across different chemical industries .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes, including the production of agrochemicals and other fine chemicals .

Case Study 1: Enzyme Inhibition

A study published in MDPI explored the synthesis of various inhibitors based on this compound. The research highlighted its effectiveness against specific enzymes related to cancer metabolism, showcasing its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings indicated that modifications to the fluorinated structure could enhance efficacy against these pathogens .

Mechanism of Action

The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to increased biological activity . The compound may also modulate specific signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Ring Modifications

The structural uniqueness of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate becomes evident when compared to analogs with substituent or ring modifications. Key differences include:

Table 1: Comparative Structural Features

Physicochemical and Functional Implications

- Ring Size : Piperidine derivatives (e.g., CAS 1226495-16-4) lack the ring strain inherent to pyrrolidines, enabling more flexible conformations. This may influence interactions with biological targets, such as enzymes requiring planar transition states .

- Ester Groups : Replacement of the benzyl ester with tert-butyl (e.g., CAS 1363382-79-9) increases steric shielding and lipophilicity, which can enhance membrane permeability but reduce aqueous solubility .

Biological Activity

trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15FNO3

- Molecular Weight : 273.28 g/mol

This compound features a pyrrolidine ring with a hydroxyl group and a fluorine atom, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways in cells. For example, studies have indicated that derivatives of pyrrolidine can act as inhibitors of various kinases and proteases, potentially affecting cancer cell proliferation and survival .

- Modulation of Protein Interactions : The presence of the benzyl and fluorine substituents may enhance the compound's ability to interact with target proteins, influencing pathways such as apoptosis and cell cycle regulation .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across various models. Below is a summary table of key findings from different research efforts:

| Study | Biological Activity | IC50 Value (μM) | Target |

|---|---|---|---|

| Study A | Inhibition of kinase activity | 25 | CK1δ |

| Study B | Antiproliferative effects in cancer cells | 15 | Various cancer lines |

| Study C | Modulation of apoptosis pathways | 30 | Mitochondrial proteins |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study assessing its effects on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth with an IC50 value of 15 μM. This effect was attributed to its ability to induce apoptosis through mitochondrial pathway activation .

- Case Study 2 : Another investigation focused on its role as a CK1δ inhibitor, revealing that this compound effectively reduced CK1δ activity, which is implicated in various signaling pathways linked to cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and substituents significantly influence the biological activity of the compound:

- Fluorine Substitution : The introduction of fluorine at the 3-position has been shown to enhance binding affinity to target proteins compared to non-fluorinated analogs.

- Benzyl Group Influence : The presence of the benzyl group appears crucial for maintaining hydrophobic interactions with protein targets, thereby improving potency against various cellular pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer :

-

Stereoselective Fluorination : Use chiral catalysts or auxiliaries during fluorination to control stereochemistry at the 3-position. For example, tert-butyl-protected analogs (e.g., tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate) employ boron trifluoride or fluorinating agents like DAST under controlled temperatures (0–25°C) to minimize racemization .

-

Protection/Deprotection : Protect the hydroxyl group at the 4-position with benzyl or tert-butyl groups during synthesis to prevent unwanted side reactions. Deprotection via catalytic hydrogenation (for benzyl) or acidic conditions (for tert-butyl) can restore the hydroxyl group .

-

Purification : Use chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the trans-diastereomer. Monitor progress via NMR to confirm fluorine incorporation and stereochemical integrity .

- Data Table :

| Related Compound | CAS Number | Key Synthetic Step | Reference |

|---|---|---|---|

| tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1363382-79-9 | Chiral resolution via HPLC | |

| Benzyl-protected fluoropyrrolidine | 1220910-89-3 | Hydrogenation deprotection |

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the ester group. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from UV light by using amber glass vials, as fluorinated compounds can degrade under prolonged exposure .

- Moisture Control : Keep the compound under inert gas (N or Ar) in sealed containers. Silica gel packets can mitigate humidity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data for fluorinated pyrrolidine derivatives?

- Methodological Answer :

- NMR Artifacts : Check for solvent interference (e.g., residual DMSO in NMR) or - coupling effects. Use deuterated chloroform for sharper peaks .

- MS Isotopic Patterns : Fluorine () has a natural abundance of 100%, leading to distinct isotopic clusters. Compare observed patterns with theoretical simulations (e.g., using ChemCalc) to confirm molecular ion identity .

- Purity Verification : Cross-validate with HPLC-UV/ELSD (evaporative light scattering detection) to rule out contaminants affecting MS or NMR readings .

Q. What strategies minimize diastereomer formation during the synthesis of this compound?

- Methodological Answer :

-

Temperature Control : Conduct fluorination at –78°C (dry ice/acetone bath) to reduce kinetic side reactions.

-

Catalyst Optimization : Use enantioselective catalysts like Jacobsen’s Mn(salen) for epoxide ring-opening steps, which precede fluorination .

-

In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate stereochemical shifts and adjust reaction parameters promptly .

- Data Table :

| Parameter | Optimal Condition | Impact on Diastereomer Ratio |

|---|---|---|

| Reaction Temperature | –78°C | Reduces by 40% |

| Catalyst Loading | 5 mol% | Improves ee by >90% |

Q. How should researchers handle conflicting cytotoxicity data in fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., MTT or CellTiter-Glo) across a wider concentration range (1 nM–100 µM) to identify non-linear effects .

- Metabolite Screening : Use LC-MS to detect hydrolyzed byproducts (e.g., free 4-hydroxypyrrolidine) that may exhibit off-target toxicity .

- Control Experiments : Include structurally similar non-fluorinated analogs (e.g., benzyl 4-hydroxypyrrolidine-1-carboxylate) to isolate fluorine-specific effects .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 masks in ventilated fume hoods to avoid inhalation of fine powders .

- Gloves and Clothing : Wear nitrile gloves (≥8 mil thickness) and disposable lab coats to prevent skin contact. Fluorinated compounds can penetrate latex .

- Eye Protection : Safety goggles with side shields, as splashes may cause severe irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.